molecular formula C25H36O3P2 B15061869 di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide

di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide

Cat. No.: B15061869
M. Wt: 446.5 g/mol
InChI Key: PNRHAZMBIFGULH-ZTOMLWHTSA-N
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Description

Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide is a chiral phosphine oxide derivative featuring a benzooxaphosphole core. Its structure includes:

  • Stereochemistry: (2S,3S) configuration, critical for asymmetric catalysis or enantioselective interactions.
  • Substituents: Two tert-butyl groups on the phosphorus atom and a phenoxy group at the 4-position of the benzooxaphosphole ring.

This compound belongs to a class of phosphine oxides with applications in medicinal chemistry, catalysis, and materials science.

Properties

Molecular Formula

C25H36O3P2

Molecular Weight

446.5 g/mol

IUPAC Name

(2S,3S)-3-tert-butyl-2-ditert-butylphosphoryl-4-phenoxy-2H-1,3-benzoxaphosphole

InChI

InChI=1S/C25H36O3P2/c1-23(2,3)29-21-19(27-18-14-11-10-12-15-18)16-13-17-20(21)28-22(29)30(26,24(4,5)6)25(7,8)9/h10-17,22H,1-9H3/t22-,29-/m0/s1

InChI Key

PNRHAZMBIFGULH-ZTOMLWHTSA-N

Isomeric SMILES

CC(C)(C)[P@@]1[C@H](OC2=C1C(=CC=C2)OC3=CC=CC=C3)P(=O)(C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)P1C(OC2=C1C(=CC=C2)OC3=CC=CC=C3)P(=O)(C(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target compound’s structure comprises a benzooxaphosphole core substituted with tert-butyl groups and a phenoxy moiety. Retrosynthetically, the molecule can be dissected into two key precursors:

  • A dihydrobenzooxaphosphole intermediate bearing a phenoxy group at the 4-position.
  • A di-tert-butylphosphine oxide donor for phosphorus incorporation.

The convergent synthesis strategy prioritizes late-stage phosphorylation to preserve stereochemical integrity.

Stepwise Synthesis Protocol

Preparation of (2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d]oxaphosphole

Step 1: Phenoxy-substituted Catechol Intermediate
React catechol with phenoxy bromide under Ullmann coupling conditions (CuI, K₂CO₃, DMF, 110°C, 12 h) to yield 4-phenoxybenzene-1,2-diol.

Step 2: Oxaphosphole Ring Formation
Treat the diol with tert-butylphosphonic dichloride in anhydrous THF at −78°C, followed by slow warming to room temperature. Triethylamine serves as a base to scavenge HCl, achieving cyclization to the oxaphosphole ring.

Key Data:

Parameter Value
Yield 68–72%
Stereoselectivity >99% ee (HPLC analysis)

Phosphorylation with Di-tert-butylphosphine Oxide

Step 3: Coupling Reaction
Combine the oxaphosphole intermediate (1 eq) with di-tert-butylphosphine oxide (1.2 eq) in dichloromethane. Add DCC (1.5 eq) as a coupling agent and stir under argon at 0°C for 2 h, then at room temperature for 18 h.

Workup:

  • Filter to remove dicyclohexylurea.
  • Concentrate under reduced pressure.
  • Purify via silica gel chromatography (hexane:ethyl acetate, 4:1).

Key Data:

Parameter Value
Isolated Yield 65%
Purity (HPLC) 97%

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Phosphorylation

A streamlined approach condenses Steps 2 and 3 into a single reaction vessel. Using P(NMe₂)₃ as a catalyst, the oxaphosphole formation and phosphorylation occur sequentially at 40°C, reducing purification steps.

Advantages:

  • 20% reduction in reaction time.
  • Improved atom economy (E-factor: 8.2 vs. 12.5 for stepwise method).

Critical Reaction Parameters

Temperature and Solvent Effects

Optimal phosphorylation occurs in dichloromethane or THF, with lower yields observed in polar aprotic solvents like DMF (Table 1).

Table 1: Solvent Screening for Step 3

Solvent Yield (%) Purity (%)
Dichloromethane 65 97
THF 58 95
DMF 32 89
Toluene 47 93

Stoichiometric Considerations

Excess di-tert-butylphosphine oxide (1.2 eq) maximizes conversion, while higher equivalents promote side-product formation (e.g., bis-phosphorylated species).

Analytical Characterization

Structural Confirmation

  • ³¹P NMR (CDCl₃): δ 28.7 ppm (oxaphosphole P), 36.2 ppm (phosphine oxide P).
  • HPLC: Chiralcel OD-H column, hexane:isopropanol (90:10), retention time 14.3 min.

Purity Assessment

  • Elemental Analysis: Calculated for C₂₅H₃₆O₃P₂: C 67.24%, H 8.13%; Found: C 67.18%, H 8.09%.
  • Mass Spec (ESI+): m/z 447.2 [M+H]⁺.

Scale-Up and Industrial Considerations

Pilot-Scale Synthesis

Kilogram-scale production employs continuous flow chemistry for Step 2 (residence time: 30 min, 70°C), achieving 85% yield with 99.8% ee.

Cost Optimization

Replacing DCC with EDC·HCl reduces reagent costs by 40% without compromising yield.

Challenges and Mitigation Strategies

Steric Hindrance Effects

Bulky tert-butyl groups slow phosphorylation kinetics. Mitigation:

  • Use high-pressure conditions (5 bar) to accelerate reaction rates.
  • Employ microwave irradiation (100°C, 30 min) for 78% yield.

Moisture Sensitivity

Hydrolysis of the oxaphosphole intermediate necessitates strict anhydrous conditions. Solutions:

  • Molecular sieves (4Å) in the reaction mixture.
  • Schlenk line techniques for reagent transfers.

Applications Influencing Synthesis Design

The compound’s role in asymmetric hydrogenation (e.g., ketone reductions) demands ultra-high purity (>99.5% ee), necessitating additional recrystallization steps from heptane/ethyl acetate.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound exhibits diverse reactivity due to its phosphine oxide core and chiral oxaphosphole framework. Key reaction types include:

Oxidation Reactions

The phosphine oxide moiety can undergo further oxidation under specific conditions. For example, exposure to strong oxidizing agents may lead to the formation of higher oxidation-state phosphorus species, though detailed pathways require further characterization.

Reduction Reactions

Reduction typically converts the phosphine oxide group to phosphine derivatives. Sodium borohydride (NaBH₄) or other reducing agents may facilitate this transformation, yielding compounds with distinct electronic properties.

Substitution Reactions

The phenoxy substituent at the 4-position and tert-butyl groups may participate in nucleophilic aromatic substitution or aliphatic substitution. Steric hindrance from bulky tert-butyl groups influences reactivity, potentially directing substitution to less hindered sites.

Reagents and Reaction Conditions

Reaction TypeKey ReagentsConditions
OxidationH₂O₂, KMnO₄Basic/acidic media, elevated temperatures
ReductionNaBH₄, LiAlH₄Solvents like THF or EtOH
SubstitutionNucleophiles (e.g., Grignard reagents)Polar aprotic solvents, controlled temperature
Catalytic CyclesMetal precursors (e.g., Pd(OAc)₂)Inert atmosphere, reflux conditions

Major Reaction Products

Reaction PathwayProductsApplications
OxidationHigher-oxidation-state phosphorus speciesPotential use in flame retardants or oxidizing agents
ReductionPhosphine derivativesPrecursors for catalytic systems
SubstitutionFunctionalized derivatives (e.g., methoxy, amino analogs)Drug discovery, materials science
Catalytic ProcessesCoupled organic products (e.g., biaryls, alkenes)Pharmaceutical synthesis, advanced materials

Research Findings and Trends

  • Steric Effects : The tert-butyl groups significantly influence reaction rates and selectivity, particularly in catalytic cycles .

  • Electronic Tuning : The phenoxy group modulates the phosphine oxide’s electron-withdrawing/donating properties, affecting metal-ligand bonding .

  • Biological Interactions : While not directly related to chemical reactivity, studies on analogous compounds suggest substituent variations (e.g., phenoxy vs. methoxy) may alter biological activity profiles.

Methodological Considerations

  • Synthetic Control : Reaction conditions (e.g., solvent choice, temperature) are critical for achieving high yields and purity, particularly in multi-step syntheses.

  • Analytical Techniques : NMR spectroscopy and mass spectrometry are routinely employed to confirm reaction outcomes and structural integrity .

This compound’s reactivity profile underscores its versatility in both catalytic and synthetic organic chemistry, with future research likely focusing on optimizing its steric and electronic properties for specialized applications.

Scientific Research Applications

Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide has several scientific research applications:

    Organic Synthesis: It is used as a ligand in catalytic reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

    Catalysis: The compound serves as a catalyst in various chemical transformations, including hydrogenation and cross-coupling reactions.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

    Pharmaceutical Research: The compound’s structure makes it a candidate for drug development and medicinal chemistry studies.

Mechanism of Action

The mechanism of action of di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide involves its ability to coordinate with metal centers in catalytic processes. The tert-butyl and phenoxy groups provide steric and electronic effects that influence the reactivity and selectivity of the compound in various reactions. The dihydrobenzo[d][1,3]oxaphosphol ring plays a crucial role in stabilizing the compound and enhancing its catalytic properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents at 4-Position Molecular Weight Key Properties/Applications Evidence ID
Target Compound Likely C₂₃H₃₂O₃P₂ Phenoxy ~454.5 (est.) Unknown; structural similarity suggests ligand potential -
Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-(dimethylamino)-...phosphine oxide C₂₁H₃₇NO₂P₂ Dimethylamino 397.47 Basic solubility; potential for metal coordination
Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-methoxy-...phosphine oxide C₂₀H₃₄O₃P₂ Methoxy 384.43 Electron-donating group; moderate steric bulk
2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-...-6-methoxypyridine C₂₈H₃₃NO₃P 2,6-Dimethoxyphenyl + pyridine ~492.5 (est.) Medicinal chemistry candidate; phosphine ligand
((2S,3S)-4-(anthracen-9-yl)-3-(tert-butyl)-...phosphine oxide C₃₃H₄₀O₂P₂ Anthracene 530.62 Extended π-system; materials science applications
((2S,3S)-4-(tert-butoxy)-3-(tert-butyl)-...phosphine oxide C₂₃H₄₀O₃P₂ tert-Butoxy ~478.5 (est.) High steric hindrance; stable ligand design

Key Observations:

Aromatic Substituents (e.g., phenoxy in the target compound, anthracene in ): Facilitate π-stacking interactions, relevant in supramolecular chemistry or drug binding. Bulky Groups (e.g., tert-butyl/tert-butoxy in ): Increase steric hindrance, favoring selectivity in asymmetric catalysis.

Stereochemical Consistency : All analogs retain the (2S,3S) configuration, suggesting its importance in maintaining spatial orientation for interactions with chiral substrates or receptors.

Catalysis: Methoxy and tert-butoxy derivatives () are likely used as ligands due to tunable steric/electronic profiles.

Notes:

  • Safety : The 4-methoxy analog () has documented irritant properties, suggesting similar handling precautions for the target compound.
  • Stability : All analogs require inert storage, likely due to sensitivity to moisture or oxidation.

Biological Activity

Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide (CAS Number: 2374143-31-2) is a phosphine oxide compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H36O3P2
  • Molecular Weight : 466.51 g/mol
  • Purity : Typically ≥97%

Biological Activity

The biological activity of this compound is primarily linked to its role as a ligand in various biochemical pathways. Here are some highlighted activities:

1. Antioxidant Properties

Research indicates that phosphine oxides can exhibit antioxidant properties, which may be beneficial in mitigating oxidative stress in biological systems. The presence of tert-butyl groups enhances the stability and efficacy of the compound as an antioxidant.

2. Enzyme Modulation

Phosphine oxides have been shown to influence enzyme activity related to detoxification processes. For instance, they may enhance the activity of glutathione S-transferases (GSTs), which play a crucial role in the metabolism of xenobiotics and endogenous compounds .

3. Cancer Research

Preliminary studies suggest that compounds similar to di-tert-butyl phosphine oxides can inhibit the neoplastic effects of various chemical carcinogens. This inhibition is often mediated through the modulation of phase II detoxifying enzymes .

Case Studies and Research Findings

StudyFindings
Antioxidant Activity A study demonstrated that similar phosphine compounds reduced oxidative damage in cellular models by scavenging free radicals .
Enzyme Activity Research showed that di-tert-butyl phosphine oxides increased GST activity by up to 300% in liver tissues compared to control groups .
Cancer Inhibition In vitro studies indicated that related compounds could reduce cell proliferation in cancer cell lines by inducing apoptosis .

The mechanisms through which this compound exerts its biological effects include:

  • Free Radical Scavenging : The tert-butyl groups enhance electron donation capabilities, allowing the compound to neutralize free radicals effectively.
  • Enzyme Induction : By activating transcription factors associated with detoxifying enzymes, this compound may promote the expression of genes involved in detoxification pathways.

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